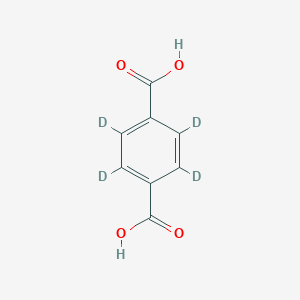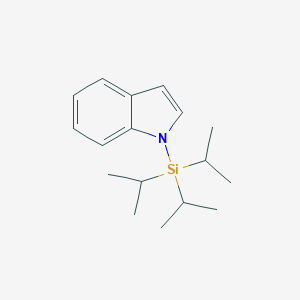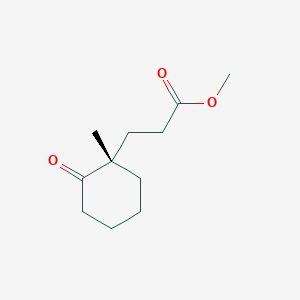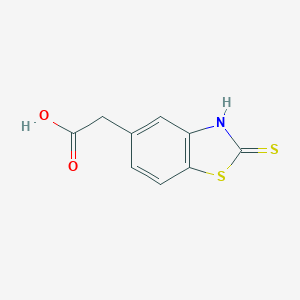
4-Methylmorpholine
Übersicht
Beschreibung
4-Methylmorpholine (4-MM) is an organic compound that is used in a variety of industrial and laboratory applications. It is a colorless liquid at room temperature with a pungent odor and a boiling point of 101.2°C. It is soluble in water, methanol, and ethanol, and insoluble in most organic solvents. 4-MM is used as a precursor in the synthesis of a variety of chemicals, including pharmaceuticals, dyes, and fragrances. It is also used as a solvent and catalyst in various industrial processes.
Wissenschaftliche Forschungsanwendungen
Cell Biology : 4-Methylmorpholine N-oxide monohydrate is used to release membrane-enclosed male gametophytes from spore walls in plant research, aiding in the study of pollen sporoplasts and plant reproductive biology (Loewus et al., 1985).
Chemical Synthesis : It serves as a key component in the disproportionation of N-methylmorpholine, leading to the formation of morpholine, morpholine, and formaldehyde, which are valuable in various synthetic processes (Rosenau et al., 2002).
Energy Efficiency : In biodiesel production, 4-allyl-4-methylmorpholin-4-ium bromine as a catalyst in a microwave heating system improves methyl ester yields, enhancing energy efficiency and cost-effectiveness (Lin et al., 2013).
Pharmacology : The 4-methylmorpholin-4-ium salt displays anticonvulsant and hypnotic activity, suggesting potential therapeutic applications (Gomathi & Kalaivani, 2015).
Thermodynamics : Its use in forming sH hydrate with methane has implications for gas hydrate research and energy storage, where its lower dissociation temperature at a given pressure is significant (Park et al., 2015).
Industrial Processes : The (this compound + water) system shows maximum azeotropic behavior, important for various industrial processes involving distillation and separation (Belabbaci et al., 2009).
Material Science : Its fluorination has yielded highly fluorinated morpholines, which are significant in developing new materials and chemical intermediates (Rendell & Wright, 1978).
Environmental Science : Adapted activated sludge can degrade N-Methylmorpholine-N-oxide and its metabolites, important for treating wastewaters in conventional treatment plants (Meister & Wechsler, 2004).
Wirkmechanismus
Target of Action
4-Methylmorpholine, also known as N-Methylmorpholine, is a cyclic tertiary amine . It is primarily used as a base catalyst for the generation of polyurethanes . The primary targets of this compound are the isocyanate and polyol compounds involved in the formation of polyurethanes .
Mode of Action
The mode of action of this compound involves its role as a catalyst in the formation of urethane, a key component of polyurethane . The reaction mechanism in the presence of catalysts like this compound differs significantly from the catalyst-free case and includes seven steps . The catalyst-free system was investigated along with the catalytic process, the geometries were optimized, and the corresponding thermodynamic properties were calculated .
Biochemical Pathways
This compound is involved in the biochemical pathway of polyurethane synthesis . Polyurethanes are formed by reactions between isocyanate and polyol . The presence of this compound as a catalyst significantly alters the reaction mechanism, leading to the formation of urethane .
Result of Action
The result of this compound’s action is the efficient formation of urethane, which is a crucial component of polyurethane . Polyurethanes are versatile and unique polymers utilized in various industrial applications, including flexible and rigid foam, paint, coating, adhesive, packaging, insulation, clothing yarn, and synthetic fiber .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is a highly flammable liquid and can be ignited by heat, sparks, or flames . Its vapors may form explosive mixtures with air . Therefore, the environment in which this compound is used must be carefully controlled to ensure safety and efficacy.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Methylmorpholine plays a significant role in biochemical reactions. It is used as a catalyst in the formation of urethane . The reaction mechanism in the presence of this compound differs significantly from the catalyst-free case and includes seven steps . The results showed that this compound is a more effective catalyst compared to morpholine .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a catalyst in the formation of urethane . Urethane, or ethyl carbamate, is a compound produced in a reaction process that involves this compound . This process influences various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a catalyst in the formation of urethane . It interacts with biomolecules like phenyl isocyanate and butan-1-ol in the urethane formation process . These interactions can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its role as a catalyst in urethane formation is a dynamic process that involves multiple steps . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in the metabolic pathway of urethane formation . It interacts with enzymes and cofactors in this process . Detailed information on the specific metabolic pathways and the effects on metabolic flux or metabolite levels is currently limited.
Eigenschaften
IUPAC Name |
4-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-2-4-7-5-3-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRJJKPEHAURKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Record name | 4-METHYLMORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3651-67-0 (hydrochloride) | |
| Record name | 4-Methylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9029146 | |
| Record name | 4-Methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-methylmorpholine appears as a water-white liquid with an ammonia-like odor. Less dense than water and insoluble in water. May be moderately toxic by ingestion, inhalation and skin absorption. Very irritating to skin, eyes, and mucous membranes. Used as a solvent and to make pharmaceuticals., Liquid, A water-white liquid with an ammonia-like odor; [CAMEO] | |
| Record name | 4-METHYLMORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Morpholine, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylmorpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/805 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
75 °F (NFPA, 2010), 75 °F | |
| Record name | 4-METHYLMORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Methylmorpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/805 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
13.2 [mmHg] | |
| Record name | 4-Methylmorpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/805 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
109-02-4 | |
| Record name | 4-METHYLMORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Methylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylmorpholine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11P91ANU5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-methylmorpholine?
A1: this compound has a molecular formula of C5H11NO and a molecular weight of 101.15 g/mol.
Q2: How does the structure of this compound relate to its ability to participate in hydrogen bonding?
A2: this compound contains a nitrogen atom within a six-membered ring, with one carbon replaced by an oxygen atom. This structure allows it to act as both a hydrogen bond acceptor (through the nitrogen and oxygen lone pairs) and a hydrogen bond donor (through the N-H bond). []
Q3: Is this compound compatible with strong oxidizing agents?
A3: this compound can be oxidized by strong oxidizing agents like tetrapropylammonium perruthenate (TPAP) in the presence of this compound N-oxide (NMO). [] Therefore, compatibility with strong oxidizing agents should be carefully considered.
Q4: How does this compound function as a catalyst in the Willgerodt-Kindler reaction?
A4: While this compound is typically more effective as a base catalyst in the Willgerodt-Kindler reaction, its performance as an acid catalyst using Montmorillonite K-10 has also been investigated. [] The study found that the acidic conditions with K-10 were less favorable compared to basic catalysis with this compound for the synthesis of thiobenzamides.
Q5: Can you provide an example of a reaction where this compound acts as a base catalyst?
A5: this compound has been used as a base catalyst in the synthesis of prilocaine base. [] In this reaction, it promotes the condensation of 2-chloropropionic acid and o-toluidine in the presence of chlorinated 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methylmorpholine.
Q6: What is the role of this compound N-oxide (NMO) in organic synthesis?
A6: this compound N-oxide (NMO) is often used as a co-oxidant in conjunction with catalytic amounts of osmium tetroxide (OsO4) for the syn-dihydroxylation of alkenes. [, , ] NMO regenerates the osmium catalyst, allowing for its use in catalytic amounts.
Q7: How does this compound influence the Pauson-Khand reaction?
A7: this compound N-oxide (NMO) plays a crucial role as an oxidant in the Pauson-Khand reaction. [] It facilitates the formation of a cobalt-alkyne complex, leading to the creation of cyclopentenone derivatives from enynes and dicobalt octacarbonyl [Co2(CO)8].
Q8: Have any computational studies been conducted to understand the interactions of this compound in chemical reactions?
A8: Yes, density functional theory (DFT) calculations were employed to investigate the dimer stabilization energy of magnesium and zinc aquaphthalocyanines in this compound solution. [] These calculations provided insights into the interactions leading to the formation of dimeric supramolecular structures.
Q9: Are there any QSAR models available for predicting the properties or activities of this compound derivatives?
A9: While specific QSAR models focusing solely on this compound derivatives were not found in the provided research, a chemoinformatics-based modeling workflow was used to predict the solubility of CO2 and other gases in various solvents, including this compound. [] This approach highlights the potential for developing QSAR models for this class of compounds.
Q10: How do structural modifications of this compound affect its properties?
A10: Structural modifications of this compound, such as changes in the N-alkyl substituent or additions to the morpholine ring, can impact its physical and chemical properties, including boiling point, solubility, and reactivity. For example, increasing the size of the N-alkyl group generally decreases water solubility. []
Q11: What safety considerations should be taken into account when handling this compound?
A11: While specific SHE regulations weren't discussed in the research, it's essential to handle this compound with caution, as with any chemical. Always refer to the Safety Data Sheet (SDS) and follow appropriate laboratory procedures for handling, storage, and disposal.
Q12: How is this compound utilized in the synthesis of cellulose-based materials?
A12: this compound N-oxide (NMMO) is a known solvent for cellulose and is used in the preparation of cellulose-based materials. [, ] It dissolves cellulose without derivatization, allowing for its regeneration into various forms, including fibers, films, and nanoparticles.
Q13: Can you provide an example of how this compound contributes to the synthesis of biomaterials?
A13: this compound was employed as a catalyst in the synthesis of a new cross-linked hyaluronic acid (HA) for potential pharmaceutical and cosmetic applications. [] This modification aimed to improve the half-life and performance of HA by increasing its resistance to enzymatic degradation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B44286.png)
![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)











